N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound consists of a cyclopropane ring attached to a carboxamide group, with a 4-(2-methoxyphenyl)oxan-4-ylmethyl substituent. This complex structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through cyclopropanation reactions, which can involve the use of diazo compounds and transition metal catalysts.
Coupling to Form the Final Product: The final step involves coupling the oxane derivative with the cyclopropanecarboxamide moiety, typically using amide bond formation reactions such as those involving carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet demand.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Its unique structure allows for the exploration of its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.
Industrial Applications: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to particular receptors or enzymes, modulating their activity. The cyclopropane ring and the oxane moiety can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopropane ring.
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it particularly interesting for studying strain effects in chemical reactions and for designing molecules with specific biological activities.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-5-3-2-4-14(15)17(8-10-21-11-9-17)12-18-16(19)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMVPRFKHHLGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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